molecular formula C7H15O3PS B14429901 Diethyl [1-(methylsulfanyl)ethenyl]phosphonate CAS No. 80436-49-3

Diethyl [1-(methylsulfanyl)ethenyl]phosphonate

Cat. No.: B14429901
CAS No.: 80436-49-3
M. Wt: 210.23 g/mol
InChI Key: HMJMUOJUUKEODB-UHFFFAOYSA-N
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Description

Diethyl [1-(methylsulfanyl)ethenyl]phosphonate is an organophosphorus compound with the molecular formula C7H13O3PS. This compound is characterized by the presence of a phosphonate group, which is bonded to a vinyl group substituted with a methylsulfanyl moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [1-(methylsulfanyl)ethenyl]phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with a suitable vinyl halide in the presence of a base. The reaction typically proceeds under mild conditions and can be catalyzed by transition metals such as palladium or copper .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl [1-(methylsulfanyl)ethenyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl [1-(methylsulfanyl)ethenyl]phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl [1-(methylsulfanyl)ethenyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphate metabolism. The vinyl group and methylsulfanyl moiety can also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [1-(methylsulfanyl)ethyl]phosphonate
  • Diethyl [1-(methylsulfanyl)propyl]phosphonate
  • Diethyl [1-(methylsulfanyl)butyl]phosphonate

Uniqueness

Diethyl [1-(methylsulfanyl)ethenyl]phosphonate is unique due to the presence of the vinyl group, which imparts distinct reactivity and chemical properties compared to its saturated analogs. The combination of the phosphonate and methylsulfanyl groups also enhances its versatility in various chemical reactions .

Properties

CAS No.

80436-49-3

Molecular Formula

C7H15O3PS

Molecular Weight

210.23 g/mol

IUPAC Name

1-diethoxyphosphoryl-1-methylsulfanylethene

InChI

InChI=1S/C7H15O3PS/c1-5-9-11(8,10-6-2)7(3)12-4/h3,5-6H2,1-2,4H3

InChI Key

HMJMUOJUUKEODB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=C)SC)OCC

Origin of Product

United States

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